

PF-573228: A Technical Guide to a Selective FAK Inhibitor

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Compound of Interest

Compound Name: PF-573228

Cat. No.: B1684526

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor protein tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion.[1] Overexpressed or highly active FAK is a hallmark of various cancers and is associated with poor prognosis and metastasis.[1] **PF-573228** is a potent and selective, ATP-competitive inhibitor of FAK, making it a valuable tool for investigating FAK-mediated signaling and a potential therapeutic agent.[2][3] This technical guide provides an in-depth overview of the core functions of **PF-573228**, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and visualization of its effects on cellular signaling.

Mechanism of Action

PF-573228 acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Tyr397 site.[1][3] This initial autophosphorylation is a critical step for the full activation of FAK, as it creates a high-affinity binding site for Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, propagating signals that regulate cell motility and survival.[5] By blocking the initial ATP-binding and autophosphorylation event, **PF-573228** effectively abrogates the downstream signaling cascade.[3] The inhibitor demonstrates high selectivity for FAK over other kinases, such as Pyk2, with a selectivity of approximately 50- to 250-fold.[2]

Data Presentation

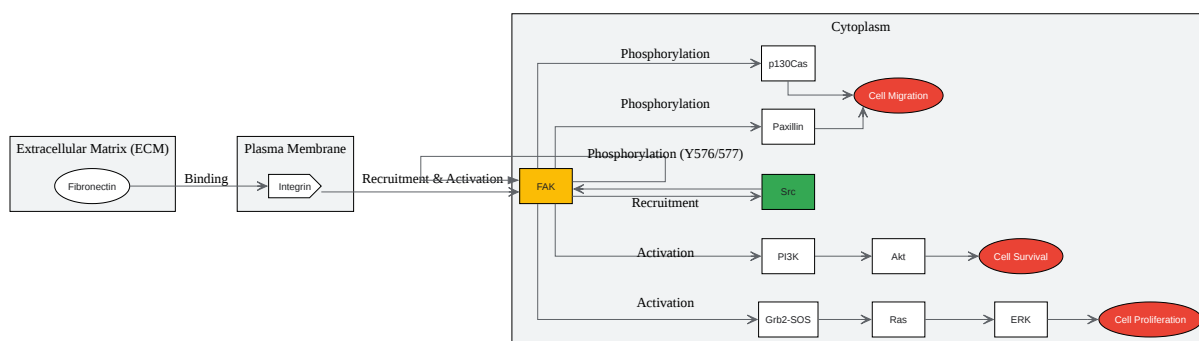
Table 1: In Vitro Efficacy of PF-573228

| Assay Type | Target | IC50 Value | Source(s) |
|--------------------------------|---|------------|--|
| Cell-free Kinase Assay | Recombinant FAK catalytic fragment | 4 nM | [2] [6] [7] [8] [9] [10] |
| Cellular Phosphorylation Assay | FAK (pTyr397) in A431 cells | 11 nM | [8] [9] |
| Cellular Phosphorylation Assay | FAK (pTyr397) in various cultured cells (e.g., PC3, SKOV-3, L3.6p1, MDCK) | 30-100 nM | [6] [7] |
| Cellular Phosphorylation Assay | FAK (pTyr397) in various cancer cell lines | 30-500 nM | [2] [8] [9] |

Table 2: Cellular Effects of PF-573228

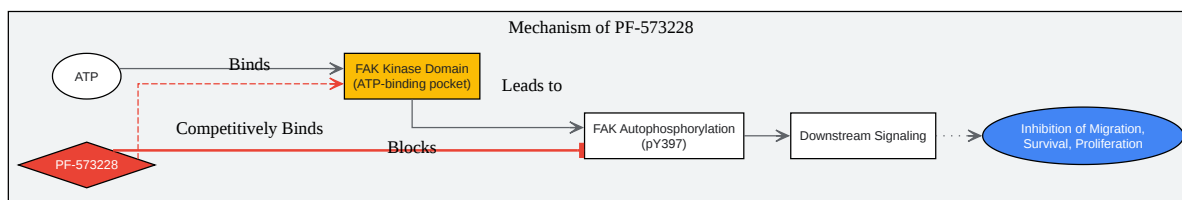
| Cell Process | Cell Line(s) | Effect | Concentration | Source(s) |
|----------------------------------|-----------------|---|------------------------|---|
| Cell Migration | Various | Inhibition of chemotactic and haptotactic migration | Not specified | [6] [7] |
| Focal Adhesion Turnover | Various | Decreased | Not specified | [2] |
| Cell Viability (Glioblastoma) | U87-MG | Significantly reduced | $\geq 10 \mu\text{M}$ | [11] |
| Cell Viability (Glioblastoma) | U251-MG | Significantly reduced | $40 \mu\text{M}$ | [11] |
| Clonogenic Growth (Glioblastoma) | U251-MG, U87-MG | ~70% decrease in colonies | Not specified | [11] |
| Apoptosis (MPM) | H2596 | Significant increase | 5 and $10 \mu\text{M}$ | [3] |
| Apoptosis (PDAC) | MiaPaca 2 | Significant increase | $10 \mu\text{M}$ | [3] |
| Cell Cycle Arrest (MPM) | H2596 | G2/M arrest | 5 and $10 \mu\text{M}$ | [3] |

Mandatory Visualization



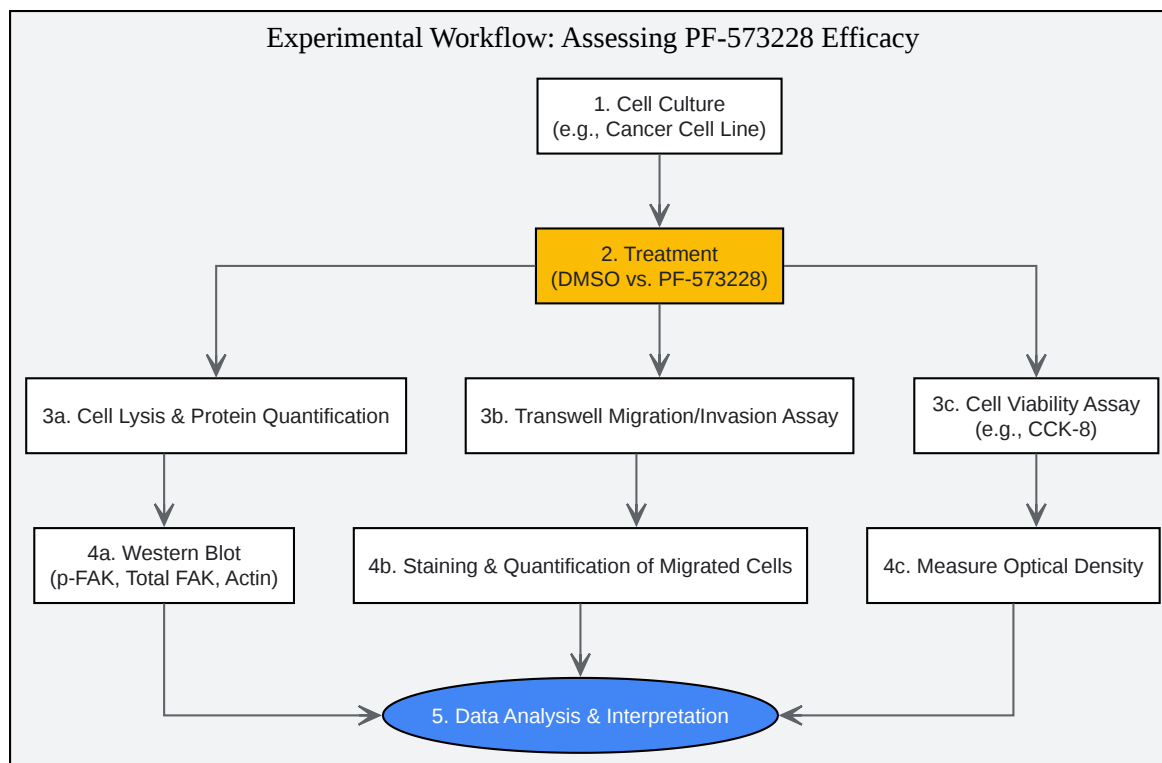
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Caption: FAK Signaling Pathway.



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Caption: Mechanism of **PF-573228** Action.



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Caption: Typical Experimental Workflow.

Experimental Protocols

Western Blot for FAK Phosphorylation

This protocol is for assessing the inhibition of FAK autophosphorylation at Tyr397 in cultured cells.

a. Cell Culture and Treatment:

- Plate cells (e.g., PC3, U87-MG) in 6-well plates and grow to 70-80% confluency.[\[12\]](#)

- Treat cells with desired concentrations of **PF-573228** (e.g., 0.1, 1, 10 μ M) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[13]

b. Cell Lysis:

- Aspirate the media and wash cells twice with ice-cold PBS.
- Add 100-200 μ L of RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [14]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

c. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[14]

d. SDS-PAGE and Western Blotting:

- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel.[12]
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.[14]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [12]
- Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.[13]

- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[\[14\]](#)

Transwell Migration and Invasion Assay

This protocol measures the effect of **PF-573228** on the migratory and invasive capacity of cells.

a. Preparation of Transwell Inserts:

- For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 μ m pore size) with a thin layer of Matrigel or another extracellular matrix component.[\[15\]](#)[\[16\]](#) For migration assays, this step is omitted.[\[15\]](#)
- Allow the Matrigel to solidify in a cell culture incubator for at least 1 hour.[\[15\]](#)

b. Cell Preparation and Seeding:

- Starve cells in serum-free medium for 12-24 hours prior to the assay.[\[17\]](#)
- Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1×10^5 cells/mL).[\[18\]](#)
- Add the cell suspension to the upper chamber of the Transwell inserts.

c. Assay Procedure:

- In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[\[15\]](#)
- Add different concentrations of **PF-573228** or DMSO to both the upper and lower chambers.
- Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours).[\[15\]](#)[\[17\]](#)

d. Staining and Quantification:

- After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[\[19\]](#)
- Fix the cells on the lower surface of the membrane with 70% ethanol or methanol.[\[19\]](#)
- Stain the cells with a solution such as 0.2% crystal violet for 10-20 minutes.[\[16\]](#)[\[19\]](#)
- Gently wash the inserts with water to remove excess stain.
- Allow the inserts to air dry.
- Visualize and count the stained cells under a microscope. Multiple fields of view should be counted for each insert and averaged.[\[17\]](#)

Cell Viability Assay (CCK-8)

This protocol assesses the effect of **PF-573228** on cell proliferation and viability.

a. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[\[12\]](#)

b. Treatment:

- Treat the cells with a range of concentrations of **PF-573228** or DMSO.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).[\[12\]](#)

c. Assay Procedure:

- Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.[\[12\]](#)
- Incubate the plate for 1-4 hours at 37°C.[\[12\]](#)
- Measure the absorbance at 450 nm using a microplate reader.[\[12\]](#)

d. Data Analysis:

- Calculate cell viability as a percentage relative to the DMSO-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **PF-573228**.

a. Cell Preparation and Implantation:

- Harvest cancer cells during their exponential growth phase.[\[20\]](#)
- Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of $1-5 \times 10^6$ cells per injection.[\[21\]](#)
- Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[\[20\]](#)

b. Tumor Growth and Treatment:

- Monitor the mice for tumor formation and growth. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[\[4\]](#)
- Administer **PF-573228** (prepared in an appropriate vehicle) or the vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[\[2\]](#)

c. Efficacy Evaluation:

- Measure tumor volumes regularly (e.g., 2-3 times per week).
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-FAK, Ki-67, and TUNEL staining).[\[4\]](#)

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